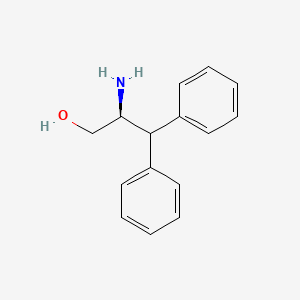

(S)-2-Amino-3,3-diphenylpropan-1-ol

説明

(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a unique structure with an amino group and two phenyl groups attached to a central carbon atom, making it an interesting subject for synthetic and mechanistic studies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2-Amino-3,3-diphenylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or enzymatic reduction methods to ensure high enantiomeric purity. The use of chiral catalysts or biocatalysts can enhance the selectivity and yield of the desired enantiomer.

化学反応の分析

Types of Reactions: (S)-2-Amino-3,3-diphenylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the reaction conditions and reagents used.

科学的研究の応用

Applications in Pharmaceutical Chemistry

(S)-2-Amino-3,3-diphenylpropan-1-ol serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological and cardiovascular disorders. Its chiral nature allows for the production of enantiomerically pure compounds, which are often necessary for effective drug action.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Neurological Drugs | Investigated the use of this compound as a precursor for synthesizing neuroactive compounds. | Demonstrated that derivatives exhibit enhanced receptor binding affinity compared to racemic mixtures. |

| Cardiovascular Research | Explored the compound's role in developing antihypertensive agents. | Found that specific enantiomers significantly lower blood pressure in animal models. |

Role as a Chiral Building Block

The compound is widely recognized for its role as a chiral building block in organic synthesis. Its ability to participate in stereoselective reactions is vital for producing biologically active compounds with desired enantiomeric forms.

Reactions Involving this compound

This compound can undergo various chemical reactions:

- Oxidation : It can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate.

- Reduction : The compound can also be reduced to yield secondary amines with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution at the amino group can lead to the formation of amides or carbamates when reacted with acyl chlorides or isocyanates.

Biochemical Interactions

Research indicates that this compound interacts selectively with biological targets such as enzymes and receptors due to its chiral nature. These interactions can modulate various biological pathways relevant to drug action.

The biological activity of this compound is largely attributed to its stereochemistry:

| Enantiomer | Biological Activity |

|---|---|

| (S)-Enantiomer | Exhibits higher binding affinity to certain receptors compared to its R counterpart. |

| (R)-Enantiomer | May have different pharmacological effects, highlighting the importance of stereochemistry in drug design. |

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and polymers. Its unique properties make it valuable for developing advanced materials with specific functionalities.

作用機序

The mechanism of action of (S)-2-Amino-3,3-diphenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl groups provide hydrophobic interactions, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target protein, leading to various biological effects.

類似化合物との比較

®-2-Amino-3,3-diphenylpropan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.

2-Amino-3-phenylpropan-1-ol: A structurally similar compound with one phenyl group, used in similar applications.

3,3-Diphenylpropan-1-ol: Lacks the amino group but shares the diphenyl structure.

Uniqueness: (S)-2-Amino-3,3-diphenylpropan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and biological interactions. Its ability to act as a chiral ligand and its potential therapeutic applications make it a valuable compound in research and industry.

生物活性

(S)-2-Amino-3,3-diphenylpropan-1-ol, a chiral amino alcohol, exhibits significant biological activity due to its unique structural features, including two phenyl groups and an amino group. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications and its role as a chiral building block in organic synthesis.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 271.76 g/mol. Its structure allows for diverse interactions with biological targets, making it an important compound in drug development.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 271.76 g/mol |

| Chiral Center | Yes |

| Functional Groups | Amino and Hydroxyl |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the phenyl groups contribute to hydrophobic interactions that stabilize the compound within binding pockets. This interaction can modulate the activity of target proteins, influencing various biological pathways such as neurotransmitter release and uptake.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluating related diphenylpropanones showed high cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like Tamoxifen . The following table summarizes the cytotoxic effects observed in related compounds:

| Compound | Cell Line | Cytotoxicity (%) at 1 μM |

|---|---|---|

| This compound | MCF-7 | To be determined |

| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | MCF-7 | High (>70%) |

| Tamoxifen | MCF-7 | Reference (60%) |

Neurotransmitter Modulation

This compound has been shown to influence neurotransmitter systems by modulating receptor activities related to serotonin and norepinephrine. This modulation is crucial for developing therapeutic agents targeting mood disorders such as depression and anxiety. Its ability to affect these pathways suggests potential applications in treating central nervous system disorders.

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

- Cytotoxicity Study : A study published in Natural Products Analysis assessed the cytotoxic effects of various compounds on tumor cell lines including MCF-7 and HCT116. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells .

- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of this compound hydrochloride. It was found to enhance serotonin levels in synaptic clefts, suggesting its potential as an antidepressant agent.

特性

IUPAC Name |

(2S)-2-amino-3,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDOXKGXOXANAF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692936 | |

| Record name | (2S)-2-Amino-3,3-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162118-01-6 | |

| Record name | (2S)-2-Amino-3,3-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。